Cas no 2137554-65-3 (2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl-)

2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl- 化学的及び物理的性質
名前と識別子
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- 2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl-
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- インチ: 1S/C10H13NO3S/c1-11-15(12,13)10-6-7-14-9-5-3-2-4-8(9)10/h2-5,10-11H,6-7H2,1H3
- InChIKey: VSKAUSRLYCAYQH-UHFFFAOYSA-N
- ほほえんだ: C1OC2=CC=CC=C2C(S(NC)(=O)=O)C1
2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680138-0.5g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 0.5g |
$1316.0 | 2023-03-11 | ||
Enamine | EN300-680138-0.1g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 0.1g |
$1207.0 | 2023-03-11 | ||
Enamine | EN300-680138-5.0g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 5.0g |
$3977.0 | 2023-03-11 | ||
Enamine | EN300-680138-0.05g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 0.05g |
$1152.0 | 2023-03-11 | ||
Enamine | EN300-680138-2.5g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 2.5g |
$2688.0 | 2023-03-11 | ||
Enamine | EN300-680138-10.0g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 10.0g |
$5897.0 | 2023-03-11 | ||
Enamine | EN300-680138-0.25g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 0.25g |
$1262.0 | 2023-03-11 | ||
Enamine | EN300-680138-1.0g |
N-methyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide |
2137554-65-3 | 1g |
$0.0 | 2023-06-07 |
2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl- 関連文献
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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John J. Lavigne Chem. Commun., 2003, 1626-1627
2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl-に関する追加情報
Exploring 2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl- (CAS No. 2137554-65-3): Properties, Applications, and Market Insights
The compound 2H-1-Benzopyran-4-sulfonamide, 3,4-dihydro-N-methyl- (CAS No. 2137554-65-3) is a specialized sulfonamide derivative with a benzopyran backbone, attracting significant interest in pharmaceutical and chemical research. Its unique molecular structure combines a dihydrobenzopyran core with a methylsulfonamide functional group, offering versatile reactivity and potential applications. Researchers are increasingly exploring this compound due to its relevance in drug discovery and medicinal chemistry, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.
One of the key features of 3,4-dihydro-N-methyl-2H-1-benzopyran-4-sulfonamide is its structural modularity, which allows for derivatization to enhance bioavailability or selectivity. Recent studies highlight its role as a scaffold for designing inhibitors of carbonic anhydrases, a family of enzymes linked to conditions like glaucoma and epilepsy. The N-methyl sulfonamide moiety is particularly noteworthy, as it often improves metabolic stability compared to non-methylated analogs—a critical factor in pharmacokinetic optimization.
From a synthetic perspective, CAS 2137554-65-3 is typically prepared via multistep organic synthesis, starting from commercially available chromene precursors. Innovations in green chemistry have spurred interest in catalytic methods to reduce waste and improve yields. For instance, palladium-catalyzed coupling reactions or enzymatic sulfonamidation are emerging as sustainable alternatives. These advancements align with the broader industry shift toward environmentally friendly synthesis, a topic frequently searched by professionals in process chemistry forums.
The commercial demand for dihydrobenzopyran sulfonamides is growing, driven by their utility in high-throughput screening libraries. Pharmaceutical companies prioritize such compounds for fragment-based drug design, where small-molecule probes help identify novel binding sites. Market reports indicate a steady rise in procurement by CROs (Contract Research Organizations) and academic labs, especially in North America and Asia-Pacific regions. Suppliers often list this compound under categories like "pharmaceutical intermediates" or "biochemical tools," reflecting its cross-disciplinary appeal.
In addition to therapeutic applications, 2H-1-benzopyran-4-sulfonamide derivatives are investigated for their material science potential. Their ability to form stable complexes with metals makes them candidates for organic electronics or sensor technologies. Researchers are also examining their photophysical properties, which could lead to uses in fluorescence-based imaging—a hot topic in biomedical engineering discussions online.
Safety and handling of 2137554-65-3 follow standard laboratory protocols for sulfonamide-class compounds. While not classified as hazardous under major regulatory frameworks, proper PPE (personal protective equipment) is recommended during handling. This aligns with frequently searched queries about "safe handling of sulfonamides" or "chemical storage guidelines," emphasizing the importance of workplace safety in scientific settings.
Looking ahead, the trajectory for N-methyl dihydrobenzopyran sulfonamide appears promising. With ongoing AI-driven drug discovery platforms increasingly incorporating such scaffolds, its database mentions are likely to surge. Patent analyses reveal incremental filings around analogous structures, suggesting sustained industrial interest. For buyers, verifying supplier certifications (e.g., ISO, GMP) remains crucial to ensure quality, as noted in many B2B chemical marketplace reviews.
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